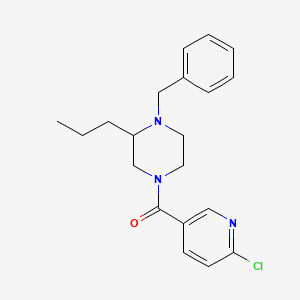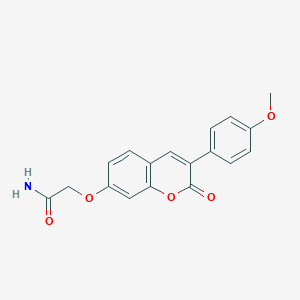![molecular formula C8H13IO2 B2572705 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2414430-70-7](/img/structure/B2572705.png)
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[211]hexane is a bicyclic compound that features an iodomethyl group and a methoxymethyl group attached to an oxabicyclo[211]hexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane typically involves the formation of the oxabicyclo[2.1.1]hexane core followed by the introduction of the iodomethyl and methoxymethyl groups. One common approach is to start with a suitable bicyclic precursor and perform a series of functional group transformations. For example, the oxabicyclo[2.1.1]hexane core can be synthesized via an intramolecular cyclization reaction, and the iodomethyl and methoxymethyl groups can be introduced through halogenation and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve batch or continuous flow processes, depending on the scale and desired purity. The key steps include the preparation of the bicyclic core, functionalization with the iodomethyl and methoxymethyl groups, and purification to achieve the desired product quality. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or the bicyclic core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while oxidation can produce aldehydes or carboxylic acids .
Aplicaciones Científicas De Investigación
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.
Materials Science: Its bicyclic framework can be utilized in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Chemical Biology: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodomethyl group can serve as a reactive site for covalent modification of target proteins, while the methoxymethyl group can influence the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(Chloromethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(Hydroxymethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the iodomethyl and methoxymethyl groups on the oxabicyclo[2.1.1]hexane framework provides a versatile platform for chemical modifications and applications .
Propiedades
IUPAC Name |
1-(iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c1-10-5-7-2-8(3-7,4-9)11-6-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQGHUJJZIQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(OC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2572626.png)




![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2572634.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)-2-methylpropanamide](/img/structure/B2572635.png)
![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)
![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2572641.png)
![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)
